molecular formula C13H15FN4O B11085626 6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11085626
M. Wt: 262.28 g/mol
InChI Key: RQLNTUCOFMEYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an amino group attached to a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohols under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent or drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-TERT-BUTYL-3-[(4-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    6-TERT-BUTYL-3-[(4-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 6-TERT-BUTYL-3-[(4-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

6-tert-butyl-3-(4-fluoroanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15FN4O/c1-13(2,3)10-11(19)16-12(18-17-10)15-9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H2,15,16,18,19)

InChI Key

RQLNTUCOFMEYAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.